
Acetic acid;diphenylmethanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;diphenylmethanediol is a compound that combines the properties of acetic acid and diphenylmethanediol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industries. Diphenylmethanediol, on the other hand, is an organic compound with two phenyl groups attached to a central methanol group. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;diphenylmethanediol can be achieved through several methods. One common approach involves the esterification of acetic acid with diphenylmethanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol. This process, known as the Monsanto process, uses a rhodium-iodine catalyst to convert methanol and carbon monoxide into acetic acid. The reaction conditions include high pressure and temperature to ensure efficient conversion. Diphenylmethanediol can be produced through the reduction of benzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;diphenylmethanediol undergoes various chemical reactions, including:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water, while diphenylmethanediol can be oxidized to benzophenone.
Reduction: Diphenylmethanediol can be reduced to diphenylmethane.
Substitution: The hydroxyl group in diphenylmethanediol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide, water, and benzophenone.
Reduction: Diphenylmethane.
Substitution: Various substituted diphenylmethanediol derivatives.
Applications De Recherche Scientifique
Acetic acid;diphenylmethanediol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;diphenylmethanediol involves its interaction with various molecular targets and pathways. Acetic acid acts as a weak acid, donating protons in aqueous solutions, which can affect pH and enzyme activity. Diphenylmethanediol can interact with enzymes and proteins, influencing their structure and function. The combination of these effects results in the compound’s unique properties and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and biological applications.
Diphenylmethanol: An organic compound with two phenyl groups attached to a central methanol group.
Benzophenone: A ketone with two phenyl groups, used in organic synthesis and as a photoinitiator.
Uniqueness
Acetic acid;diphenylmethanediol is unique due to the combination of acetic acid’s acidic properties and diphenylmethanediol’s aromatic structure. This combination results in a compound with distinct reactivity and applications, making it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
54334-63-3 |
|---|---|
Formule moléculaire |
C17H20O6 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
acetic acid;diphenylmethanediol |
InChI |
InChI=1S/C13H12O2.2C2H4O2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*1-2(3)4/h1-10,14-15H;2*1H3,(H,3,4) |
Clé InChI |
UXRURKMQMSSEMS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


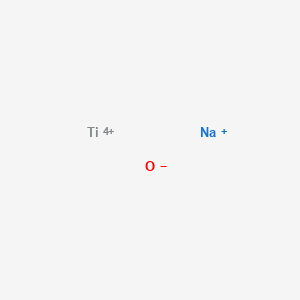

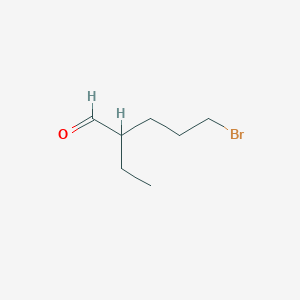
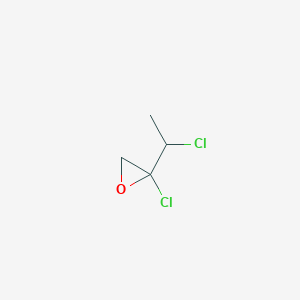
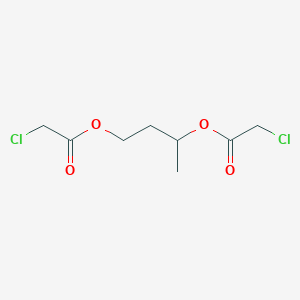
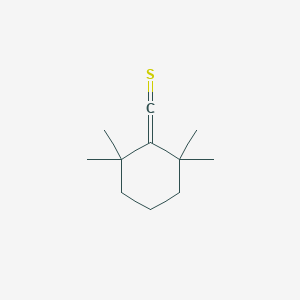
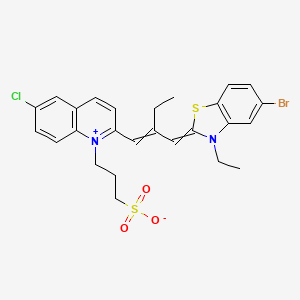
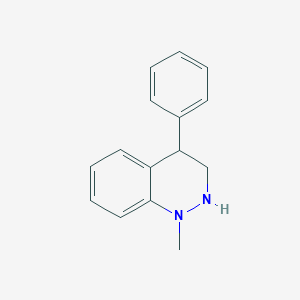
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
![1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-](/img/structure/B14648993.png)
![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)
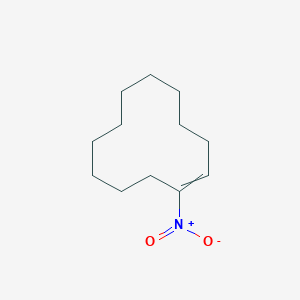
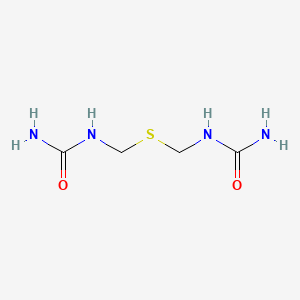
diphenyl-lambda~5~-phosphane](/img/structure/B14649011.png)
